3,17|A-O-Bis(methoxymethyl)estradiol

Description

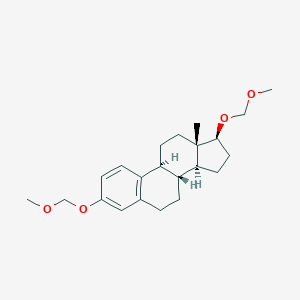

3,17β-O-Bis(methoxymethyl)estradiol is a synthetic derivative of 17β-estradiol, where methoxymethyl (MOM) groups are introduced at the 3- and 17β-hydroxyl positions. This modification serves as a protective strategy to enhance chemical stability and control metabolic activation during synthetic routes. The compound is synthesized from estradiol in three steps, achieving an overall yield of 61–65% via methoxymethylation using MOM-Cl and a base like N,N-diisopropylethylamine . The MOM groups are acid-labile, enabling their removal under mild acidic conditions (e.g., 6N HCl at room temperature) to regenerate hydroxyl groups for further functionalization .

This intermediate is pivotal in developing estradiol analogs, such as 2-fluoroethoxyestradiol (2FEE2) and 2-fluoropropanoxyestradiol (2FPE2), which are studied for antitumor and imaging applications .

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTXDSRJUDCFHC-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=C3C=CC(=C4)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432990 | |

| Record name | 3,17|A-O-Bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113680-55-0 | |

| Record name | 3,17|A-O-Bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Methoxymethylation Using Methoxymethyl Chloride (MOMCl)

The most widely reported method involves reacting estradiol with MOMCl in the presence of a base. Mun et al. (2006) demonstrated this approach using 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol as a precursor for radiopharmaceutical synthesis:

-

Reagents : Estradiol, MOMCl, N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).

-

Conditions : Stirring at room temperature for 12–24 hours under inert atmosphere.

This method selectively protects both hydroxyl groups without side reactions, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Catalytic Acid-Mediated Protection

Alternative protocols employ catalytic p-toluenesulfonic acid (PTSA) in tetrahydrofuran (THF) to accelerate MOMCl reactivity:

-

Reagents : Estradiol, MOMCl, PTSA, THF.

-

Conditions : Reflux at 60°C for 6 hours.

-

Yield : 78–82%.

This method reduces reaction time but risks partial hydrolysis under prolonged heating.

Stepwise Synthesis and Deprotection

Two-Step Protection and Functionalization

Wang et al. (2012) outlined a multi-step synthesis starting from estradiol:

-

MOM Protection : Estradiol → 3,17α-O-bis(methoxymethyl)estradiol (85% yield).

-

Sulfamoylation : Reaction with sulfamoyl chloride in pyridine, yielding 3,17α-O-bis(methoxymethyl)-2-sulfamoylestradiol (62% yield).

-

Deprotection : Treatment with 4M HCl in dioxane removes MOM groups, affording 2-sulfamoylestradiol (70% yield).

Radiolabeling Applications

Mun et al. (2006) synthesized 2-[11C]methoxy-3,17β-estradiol for PET imaging:

-

Precursor Preparation : 3,17α-O-bis(methoxymethyl)estradiol was methylated at C2 using [11C]methyl triflate.

-

Deprotection : HCl in dioxane at 80°C for 10 minutes.

Reaction Optimization and Challenges

Solvent and Base Selection

Temperature and Time

Deprotection Conditions

-

Acidic Hydrolysis : 4M HCl in dioxane/water (9:1) at 80°C for 10–30 minutes achieves quantitative deprotection.

-

Side Reactions : Prolonged exposure to acid may degrade the steroidal backbone.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Direct MOMCl/DIPEA | MOMCl, DIPEA, DCM | 25°C, 24 h | 85–90 | |

| Catalytic PTSA | MOMCl, PTSA, THF | 60°C, 6 h | 78–82 | |

| Radiolabeling | [11C]CH3OTf, HCl | 80°C, 10 min | 32.9* |

*Decay-corrected radiochemical yield.

Applications in Drug Development

Chemical Reactions Analysis

Types of Reactions

3,17|A-O-Bis(methoxymethyl)estradiol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the methoxymethyl groups back to hydroxyl groups.

Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of estradiol.

Substitution: Formation of various substituted estradiol derivatives.

Scientific Research Applications

Anticancer Properties

Multitargeted Anticancer Agent

Research has highlighted the potential of 3,17β-O-Bis(methoxymethyl)estradiol as a multitargeted anticancer agent. It exhibits significant activity against steroid sulfatase (STS) and carbonic anhydrase II (CAII), both of which are overexpressed in various cancers. The compound has shown an IC50 value of 39 nM for STS and 379 nM for CAII, indicating its selective inhibition properties .

Mechanism of Action

The mechanism involves the hydrolysis of steroid sulfates to estrones, which are crucial for estrogen production in tumors. By inhibiting STS, this compound can reduce estrogen levels in cancer cells, potentially slowing tumor growth. Additionally, its antiangiogenic properties have been demonstrated in vivo using a Lewis lung model, suggesting that it may inhibit the formation of new blood vessels that tumors need to grow .

Imaging Applications

Positron Emission Tomography (PET)

3,17β-O-Bis(methoxymethyl)estradiol has been explored as a radiolabeled imaging agent for PET scans. The synthesis of its carbon-11 labeled variant [(11C)]-methoxy-3,17β-O,O-bis(sulfamoyl)estradiol has been reported, which allows for the visualization of STS activity in tumors through non-invasive imaging techniques . This application is particularly relevant for monitoring cancer progression and treatment response.

Hormonal Research

Estrogen Receptor Interaction

As a derivative of estradiol, 3,17β-O-Bis(methoxymethyl)estradiol interacts with estrogen receptors (ER), making it useful in studies investigating hormonal regulation in various tissues. Its binding affinity and selectivity can provide insights into the mechanisms by which estrogens influence cellular processes related to growth and differentiation.

Comparative Analysis with Other Estrogens

To better understand the applications of 3,17β-O-Bis(methoxymethyl)estradiol, it is essential to compare its properties with other estrogenic compounds:

| Compound | IC50 (nM) STS | IC50 (nM) CAII | Antiangiogenic Activity | Imaging Capability |

|---|---|---|---|---|

| 3,17β-O-Bis(methoxymethyl)estradiol | 39 | 379 | Yes | Yes |

| Estradiol | Not specified | Not specified | Yes | Limited |

| 2-Methoxy-3,17β-O,O-bis(sulfamoyl)estradiol | 5 | 10 | Yes | Yes |

This table illustrates that while 3,17β-O-Bis(methoxymethyl)estradiol is effective as an anticancer agent with imaging capabilities, other compounds may have different profiles regarding their efficacy and applications.

Mechanism of Action

The mechanism of action of 3,17|A-O-Bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of various signaling pathways. This interaction can result in changes in gene expression and cellular responses. The methoxymethyl groups provide stability and modify the compound’s affinity for the receptors.

Comparison with Similar Compounds

2-Methoxyestradiol (2-ME2)

- Structure : 2-Methoxy substitution on estradiol’s aromatic A-ring, retaining hydroxyl groups at positions 3 and 17.

- Biological Activity : A natural metabolite of estradiol, 2-ME2 exhibits antiproliferative and antiangiogenic effects by disrupting microtubule dynamics and inhibiting hypoxia-inducible factor-1α (HIF-1α) .

- Key Differences: Unlike 3,17β-O-bis(methoxymethyl)estradiol, 2-ME2 lacks protective groups, making it susceptible to rapid hepatic metabolism and limiting bioavailability.

2-Methoxyoestradiol-3,17-O,O-bis-sulphamate

- Structure : Sulphamate groups at positions 3 and 17 instead of MOM groups.

- Biological Activity : The sulphamate moieties enhance metabolic stability and inhibit steroid sulfatase, a key enzyme in estrogen biosynthesis. This compound shows potent antitumor activity in combination with 2-deoxy-D-glucose by targeting glycolysis and angiogenesis .

- Key Differences : Sulphamates are more hydrolytically stable than MOM groups, leading to prolonged circulation. However, their synthesis requires harsher conditions compared to the mild methoxymethylation used for 3,17β-O-bis(methoxymethyl)estradiol .

Estradiol 3,17-Diethers

- Structure : Ether groups (e.g., propyl, methyl) at positions 3 and 17.

- Biological Activity : Estradiol diethers exhibit reduced estrogenic activity proportional to the length of the alkyl chain at position 3. Percutaneous administration enhances efficacy 6–30-fold compared to subcutaneous routes due to hepatic de-etherification, releasing active estradiol .

- Key Differences : Unlike MOM-protected derivatives, diethers require enzymatic cleavage in the liver for activation, which may delay therapeutic effects. The bis-MOM derivative’s acid-sensitive groups allow controlled release under physiological conditions .

2-Fluoroethoxy-3,17β-O-bis(methoxymethyl)estradiol (2FEE2)

- Structure : Fluoroethoxy substitution at position 2, with retained MOM groups at 3 and 17.

- Biological Activity : 2FEE2 disrupts microtubule polymerization in glioblastoma cells (LN229, U87) at 5 μM, comparable to 2-ME2 but with improved cellular uptake due to fluorine’s electronegativity .

- Key Differences : The fluoroethoxy group enhances lipophilicity (log P = 3.2) compared to the bis-MOM parent compound (log P = 2.8), improving blood-brain barrier penetration .

Research Findings and Implications

- Synthetic Utility : 3,17β-O-Bis(methoxymethyl)estradiol’s MOM groups enable modular synthesis of diverse analogs. Its acid-labile protection allows selective deprotection, facilitating site-specific modifications .

- Biological Efficacy : While 2-ME2 and sulphamate derivatives show direct antitumor activity, the bis-MOM compound primarily serves as a precursor. Fluorinated analogs like 2FEE2 demonstrate enhanced potency due to improved pharmacokinetics .

- Metabolic Considerations : MOM-protected derivatives balance stability and controlled activation, avoiding rapid hepatic clearance seen in 2-ME2 .

Biological Activity

3,17α-O-Bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, designed to enhance its biological activity while potentially improving selectivity for estrogen receptors. This article explores the compound's biological activity, focusing on its synthesis, receptor binding affinity, and effects on various biological systems.

Synthesis and Characterization

3,17α-O-Bis(methoxymethyl)estradiol can be synthesized through palladium-mediated cross-coupling reactions involving 2-iodoestradiol and organozinc bromides. The compound has been isolated with high purity and yield (89%) as confirmed by spectral and analytical data .

Receptor Binding Affinity

The biological activity of 3,17α-O-Bis(methoxymethyl)estradiol is primarily mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. Research indicates that modifications to the estradiol structure can significantly alter binding affinity and selectivity:

- Binding Affinity : The compound exhibits a higher affinity for ERα compared to ERβ, which is crucial for its potential therapeutic applications in conditions such as breast cancer where ERα is predominantly expressed .

- Selectivity : Studies have shown that certain structural modifications can lead to selective activation of ER subtypes, which may help in developing targeted therapies with fewer side effects .

In Vitro Studies

In vitro studies have demonstrated that 3,17α-O-Bis(methoxymethyl)estradiol influences cell proliferation and gene expression in estrogen-sensitive cell lines:

- MCF7 Cell Line : In MCF7 cells (a breast cancer cell line), treatment with the compound resulted in upregulation of estrogen-responsive genes, indicating its functional activity as an estrogenic agent .

- Mechanism of Action : The compound likely exerts its effects through genomic pathways involving estrogen receptor activation, leading to transcriptional regulation of target genes associated with cell growth and differentiation.

In Vivo Studies

Animal studies have further elucidated the biological effects of 3,17α-O-Bis(methoxymethyl)estradiol:

- Tumor Growth : In mouse models bearing MCF7 xenografts, administration of the compound resulted in significant tumor growth inhibition compared to control groups. This suggests potential efficacy in treating hormone-dependent cancers .

- Biodistribution : Biodistribution studies indicated that the compound accumulates preferentially in estrogen-responsive tissues, which may enhance therapeutic outcomes while minimizing systemic exposure .

Clinical Implications

The selective action of 3,17α-O-Bis(methoxymethyl)estradiol on ER subtypes presents opportunities for clinical application:

- Breast Cancer Therapy : Given its preferential binding to ERα, this compound could be developed as a therapeutic agent for ER-positive breast cancer, potentially offering a more targeted approach than conventional therapies.

- Hormone Replacement Therapy : The compound's profile may also make it suitable for hormone replacement therapies aimed at alleviating menopausal symptoms while reducing risks associated with traditional estrogens.

Case Studies

-

Case Study on MCF7 Xenografts :

- Objective: Evaluate the anti-tumor efficacy of 3,17α-O-Bis(methoxymethyl)estradiol.

- Method: Mice were implanted with MCF7 cells and treated with varying doses of the compound.

- Results: Significant reduction in tumor size was observed in treated groups compared to controls (p < 0.05).

- Clinical Monitoring in Breast Cancer Patients :

Q & A

Q. What is the standard synthesis protocol for 3,17β-O-bis(methoxymethyl)estradiol, and what are the critical reaction conditions?

The compound is synthesized from 3,17β-estradiol in three steps:

- Step 1 : Methoxymethyl (MOM) protection of the 3-hydroxy group using methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., Bu₄NI) in DMF at 100°C .

- Step 2 : Repeating the MOM protection for the 17β-hydroxy group under similar conditions .

- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) to achieve ~65% overall yield . Key Considerations : Reaction efficiency depends on anhydrous conditions, argon atmosphere, and precise stoichiometry of alkylating agents (e.g., 1-bromo-2-fluoroethane) .

Q. How is structural characterization of 3,17β-O-bis(methoxymethyl)estradiol performed?

- ¹H NMR : Peaks at δ 3.4–3.5 ppm (methoxymethyl protons) and δ 0.8 ppm (C18 methyl group) confirm MOM protection .

- High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., m/z 421 for derivatives) validates molecular composition .

- Elemental analysis : Confirms purity (±0.4% of theoretical values) .

Q. What safety protocols are essential when handling 3,17β-O-bis(methoxymethyl)estradiol?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity: Category 3) .

- Waste disposal : Segregate waste and avoid environmental release (aquatic toxicity: LC50 < 1 mg/L) .

- Storage : Keep in a ventilated area away from oxidizers; stability at -20°C for long-term storage .

Advanced Research Questions

Q. How can synthetic yields of 3,17β-O-bis(methoxymethyl)estradiol analogs be optimized?

- Catalyst optimization : Replace Bu₄NI with ionic liquids to enhance reaction rates .

- Solvent screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to improve regioselectivity .

- Temperature modulation : Lower temperatures (e.g., 80°C) may reduce side reactions during alkylation .

Q. What mechanisms explain the anti-proliferative activity of 3,17β-O-bis(methoxymethyl)estradiol derivatives in cancer cells?

- Microtubule disruption : Derivatives like 2-fluoroethoxy analogs inhibit tubulin polymerization in LN229 glioblastoma cells (IC₅₀ = 5 μM), visualized via confocal microscopy with SYTOX Green staining .

- Estrogen receptor (ER) modulation : Structural analogs (e.g., 17α-azide derivatives) exhibit ERα/ERβ binding (relative binding affinity = 80–100% vs. estradiol), activating estrogen-responsive genes in MCF-7 cells .

Q. How should researchers address contradictions in reported biological activities of methoxymethyl-estradiol analogs?

- Case study : While some derivatives (e.g., 2-methoxyestradiol-3,17-O-bis-sulphamate) show potent ER agonist activity in Ishikawa cells, others (e.g., 17α-azidopentynyl analogs) are inactive due to steric hindrance .

- Resolution : Compare assay conditions (e.g., cell line specificity, incubation time) and validate via orthogonal methods (e.g., luciferase reporter assays) .

Q. What methodologies are used to evaluate the environmental toxicity of 3,17β-O-bis(methoxymethyl)estradiol?

- Aquatic toxicity testing : Follow OECD guidelines (e.g., Fish Acute Toxicity Test, OECD 203) to determine LC50 values .

- Biodegradation assays : Monitor compound persistence in water/sediment systems under standardized OECD 308/309 protocols .

Q. How can 3,17β-O-bis(methoxymethyl)estradiol be combined with other agents for synergistic therapeutic effects?

- Example : Co-administration with 2-deoxy-D-glucose enhances anti-cancer efficacy by dual targeting of tubulin and glycolysis in vitro (LN229 cells) .

- Experimental design : Use Chou-Talalay synergy analysis to calculate combination indices (CI < 1 indicates synergy) .

Data Analysis and Interpretation

Q. How do variations in methoxymethylation impact the pharmacokinetics of estradiol derivatives?

Q. What statistical approaches are recommended for analyzing dose-response data in estrogenic activity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.